molecular formula C19H23NO6 B4039786 N,N-dimethyl-3-(3-phenoxyphenoxy)-1-propanamine oxalate

N,N-dimethyl-3-(3-phenoxyphenoxy)-1-propanamine oxalate

Cat. No.: B4039786
M. Wt: 361.4 g/mol
InChI Key: ILVVBPAGWAPHCA-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-phenoxyphenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C19H23NO6 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15253745 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

An Azetidinium Ion Approach to 3-Aryloxy-3-Aryl-1-Propanamines
This research demonstrates the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through a process involving mesyl chloride and phenols, suggesting a potential route for generating compounds similar to N,N-dimethyl-3-(3-phenoxyphenoxy)-1-propanamine oxalate. The study provides insights into the regiospecific opening of azetidinium ion intermediates, contributing to the field of synthetic organic chemistry (O’Brien et al., 2002).

Transesterification of Dimethyl Oxalate with Phenol
Investigating the transesterification reactions, this research explores the conversion of dimethyl oxalate with phenol to produce methyphenyl oxalate and diphenyl oxalate, highlighting the chemical transformations and applications of oxalate compounds in the synthesis of industrially relevant esters (Ma et al., 2003).

Molecular Docking and Pharmacological Potential

Molecular Docking Study of N,N-Dimethyl-3-(10H-Phenothiazin-10-yl)-1-Propanamine
This study provides a comprehensive analysis of the conformational behavior, vibrational wave numbers, and molecular docking of a compound structurally related to this compound. It suggests potential inhibitory activity against Plasmodium falciparum, indicating its relevance in developing antimalarial agents (Resmi et al., 2016).

Chemical Stability and Radical Formation

Radical Formation during Autoxidation of 4-Dimethylaminophenol
Although focusing on a different compound, this study provides valuable insights into the mechanisms of radical formation and oxidative processes that could be applicable to understanding the chemical behavior of this compound under various conditions, including its potential antioxidative or pro-oxidative roles (Eyer & Lengfelder, 1984).

Conformational and Spectral Studies

Conformational, NBO, NLO, HOMO-LUMO, NMR, Electronic Spectral Study
This research focuses on the structural analysis and electronic properties of a related compound, demonstrating the utility of quantum chemical calculations in assigning vibrational bands and exploring molecular stability. Such studies are crucial for understanding the electronic and conformational dynamics of this compound, which can influence its pharmacological and chemical properties (Resmi et al., 2016).

Properties

IUPAC Name

N,N-dimethyl-3-(3-phenoxyphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.C2H2O4/c1-18(2)12-7-13-19-16-10-6-11-17(14-16)20-15-8-4-3-5-9-15;3-1(4)2(5)6/h3-6,8-11,14H,7,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVVBPAGWAPHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC(=CC=C1)OC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.